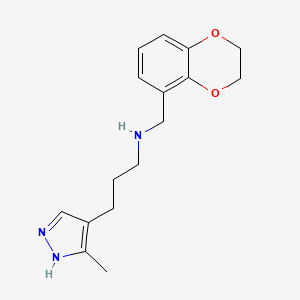
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide, also known as CPP-115, is a small molecule that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that plays a key role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). CPP-115 has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide exerts its effects by inhibiting the activity of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. These include a reduction in neural activity, an increase in inhibitory neurotransmission, and a decrease in excitatory neurotransmission. These effects are thought to underlie 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide's therapeutic effects in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has several advantages as a research tool. It is highly selective for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. In addition, it has been shown to be effective in a range of animal models of neurological and psychiatric disorders, which suggests that it may have broad therapeutic potential. However, there are also limitations to the use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in lab experiments. For example, its effects on GABA levels may be influenced by other factors, such as changes in GABA receptor expression or activity.
Orientations Futures
There are several potential future directions for research on 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential. Another area of interest is the use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in combination with other drugs, such as antiepileptic drugs or anxiolytics, to enhance their therapeutic effects. Finally, there is interest in exploring the potential use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in human clinical trials, to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of benzylamine with 3-chlorophenylacetyl chloride to form N-benzyl-3-chlorophenylacetamide. The resulting compound is then reacted with ethyl chloroformate to form N-benzyl-3-chlorophenylacetyl ethyl carbamate, which is then treated with lithium aluminum hydride to reduce the carbonyl group and form N-benzyl-3-chlorophenyl-2-hydroxyethylamine. Finally, this compound is reacted with 2-bromo propionyl chloride to form 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide.
Applications De Recherche Scientifique
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUXNBVXNWJBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)